4-Chloro-7-nitrobenzofurazan

Overview

Description

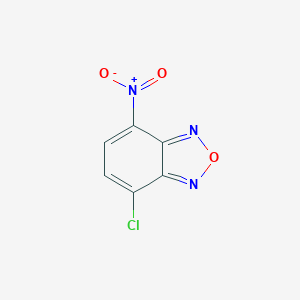

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a heterocyclic aromatic compound featuring a fused benzofurazan core substituted with a nitro group at the 7-position and a reactive chlorine atom at the 4-position. This structure confers strong electron-withdrawing properties, making NBD-Cl a versatile electrophile in nucleophilic aromatic substitution (SNAr) reactions . It is widely employed as a chromogenic and fluorogenic derivatizing agent due to its ability to react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable fluorescent adducts detectable at excitation/emission wavelengths of ~340/455 nm . Applications span analytical chemistry (e.g., HPLC pre-column derivatization for amino acids, antidepressants, and antioxidants ), biochemistry (enzyme inhibition studies ), and materials science (organic electronics ).

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

NBD-Cl is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient benzofurazan core. The chloro group at position 4 and nitro group at position 7 activate the ring for displacement reactions. Key steps include:

-

Precursor Activation : 4-Chlorobenzofurazan undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at position 7 .

-

Chlorination : Alternatively, nitration precedes chlorination, where chlorinating agents (e.g., PCl₅ or SOCl₂) target position 4 of 7-nitrobenzofurazan .

Reaction Conditions :

-

Temperature: 80–100°C for nitration; 40–60°C for chlorination.

-

Solvents: Concentrated sulfuric acid (nitration), anhydrous dichloromethane (chlorination) .

Crown Ether-Mediated Synthesis

Crown ethers (e.g., 18-crown-6) enhance reaction efficiency by stabilizing phenoxide intermediates during derivatization. This method is pivotal for synthesizing NBD-Cl analogs but requires precise stoichiometry :

-

Procedure : this compound reacts with sodium/potassium phenoxides in acetonitrile or methanol, with crown ethers facilitating phase transfer .

Purification and Isolation

Recrystallization

Crude NBD-Cl is purified via recrystallization from aqueous ethanol (1:1 v/v), yielding pale yellow needles :

-

Steps :

Sublimation

High-purity NBD-Cl is obtained via vacuum sublimation:

Analytical Characterization

Spectroscopic Data

-

Fluorescence : λₑₓ/λₑₘ = 470/540 nm (quantum yield Φ = 0.45) .

-

¹H NMR (DMSO-d₆): δ 8.65 (d, J = 8.4 Hz, 1H), 8.23 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.55 g/mol | |

| Density | 2.0589 (estimate) | |

| Solubility | Methanol, DMSO, chloroform | |

| pKa | -5.65 ± 0.50 (predicted) |

Industrial-Scale Production

Chlorosulfonation Protocol (Patent EP0115328B1)

A wastewater-free process optimizes ecological and economic efficiency :

-

Chlorosulfonation : Chlorobenzene reacts with chlorosulfonic acid (3:1 molar ratio) at 50–70°C.

-

Quenching : Hydrolyze excess reagent with ice water; isolate 4-chlorobenzenesulfochloride.

-

Cyclization : React with ammonia or amines to form sulfonamides, followed by benzofurazan ring closure .

Key Metrics :

Applications in Derivatization

Amine and Amino Acid Labeling

NBD-Cl reacts with primary/secondary amines to form fluorescent adducts, enabling HPLC and spectrofluorimetric detection :

Protein Sulfhydryl Group Modification

NBD-Cl labels cysteine residues in proteins, facilitating structural studies:

Chemical Reactions Analysis

Thiol-Specific Reactions and Complex Formation

NBD-Cl demonstrates unique multi-stage reactivity with thiol-containing compounds:

-

Primary substitution : Forms 4-thio derivatives through nucleophilic aromatic substitution at pH >5

-

Secondary products :

Biological impact :

-

Irreversibly inactivates E. coli RNA polymerase at 0.5 mM concentration (95% activity loss in 30 min)

-

Forms covalent adducts with bovine serum albumin (BSA), modifying cysteine residues (1:1 stoichiometry)

Amine Reactions and Fluorescent Derivatives

Reactions with amines produce stable fluorescent conjugates:

Reaction conditions typically involve:

Chemoselective Peptide Conjugation

Recent advancements enable cysteine-specific modifications under mild conditions:

Key developments :

-

Complete chemoselectivity for cysteine over competing nucleophiles:

Performance comparison :

| Benzofurazan Derivative | Reaction Yield (%) | Fluorescence λ_em (nm) |

|---|---|---|

| 5-Bromo | 80 | 515 ± 3 |

| 4-Chloro-7-sulfo | 85 | 520 ± 2 |

Mechanistic studies confirm an S_NAr pathway for halogen replacement, with reactivity order Br > Cl in 5-position derivatives, contrasting with the Cl > F preference in 4-substituted analogs . This dichotomy arises from differential electronic effects of substituents on the furazan ring's activation state.

These reactions establish NBD-Cl as a versatile tool for biochemical labeling, enzyme activity modulation, and fluorescent probe synthesis. The compound's dual functionality (electrophilic chlorine + nitro group fluorescence) enables real-time reaction monitoring through characteristic spectral shifts from 470 nm (parent compound) to 520-590 nm range in conjugates .

Scientific Research Applications

Derivatization Reagent in Chromatography

4-Chloro-7-nitrobenzofurazan is widely used as a derivatization agent in high-performance liquid chromatography (HPLC). It enhances the detection of amines and other nucleophiles by forming fluorescent derivatives that can be easily quantified.

Case Study: Fluvoxamine Analysis

A study demonstrated the efficacy of this compound as a pre-column derivatization agent for fluvoxamine analysis in human serum. This method provided rapid and sensitive quantification, showcasing the compound's utility in pharmacokinetic studies .

Spectrofluorimetric Detection

The compound has been employed in spectrofluorimetric methods to detect synthetic phenolic antioxidants, highlighting its role in environmental and food safety analyses .

Labeling Biomolecules

This compound is extensively used for labeling proteins and peptides due to its high reactivity with thiol groups. This application is particularly relevant in biological research where tracking biomolecular interactions is essential.

Case Study: Peptide Labeling

Research indicates that this compound can label peptides effectively, facilitating studies on protein interactions and dynamics . The introduction of benzofurazan moieties into peptide structures has shown promise in medicinal chemistry.

| Study | Application | Outcome |

|---|---|---|

| Peptide Labeling | Fluorescent tagging | Enhanced tracking of protein interactions |

Detection of Contaminants

The compound has been utilized for the detection of environmental pollutants, including pesticides. Its ability to form stable derivatives allows for sensitive detection methods that are crucial for monitoring environmental health.

Case Study: Pesticide Analysis

A study reported the successful application of this compound in analyzing pesticide residues in water samples, demonstrating its effectiveness in environmental monitoring .

Summary of Applications

This compound serves multiple critical roles across various fields:

- Analytical Chemistry : As a derivatization agent improving detection limits in HPLC.

- Biochemistry : For labeling biomolecules, aiding in protein interaction studies.

- Environmental Science : In detecting pollutants and ensuring safety standards.

Mechanism of Action

The mechanism of action of 4-chloro-7-nitrobenzofurazan involves its ability to form covalent bonds with nucleophiles such as amines and thiols. This reaction results in the formation of highly fluorescent products, which can be detected and quantified using spectroscopic techniques . The molecular targets include free sulfhydryls and N-terminals within proteins, making it a valuable tool for studying protein structure and function .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of NBD-Cl with analogous benzofurazan derivatives and other electrophilic reagents, highlighting structural features, reactivity, and applications.

7-Chloro-4,6-dinitrobenzofuroxan (Cl-DNBF)

- Structural Difference : Cl-DNBF contains an additional nitro group at the 6-position and a furoxan ring (oxygen-nitrogen-oxygen triad) instead of the furazan ring in NBD-Cl.

- Reactivity : Cl-DNBF exhibits higher electrophilicity (Mayr’s electrophilicity parameter $ E{\text{Mayr}} = -6.11 $) compared to NBD-Cl ($ E{\text{Mayr}} = -6.11 $), attributed to the electron-withdrawing nitro group enhancing the activation of the chlorine atom for SNAr reactions .

- Applications : Primarily used in mechanistic studies of SNAr reactions due to its rapid kinetics, whereas NBD-Cl is favored for bioanalytical derivatization owing to its balanced reactivity and fluorescence properties .

N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH)

- Structural Difference: MNBDH replaces the chlorine atom of NBD-Cl with a hydrazino group (-NH-NH$_2$) and a methyl substituent.

- Reactivity: Acts as a fluorogenic substrate for peroxidase-like DNAzymes, undergoing oxidation to yield a fluorescent product.

- Applications : Used in biosensing for hydrogen peroxide detection, contrasting with NBD-Cl’s role in pre-analytic sample preparation .

4-Chloro-7-nitrobenzofurazan Derivatives with Amines

- Examples: NBD-Cl derivatives synthesized with furfurylamine, adamantylamine, or aminohippuric acid ().

- Reactivity : These derivatives retain fluorescence but exhibit altered Stokes shifts and quantum yields depending on the substituent. For instance, adamantylamine derivatives show enhanced hydrophobicity, enabling membrane permeability studies .

- Applications: Used in comparative studies of biological activity (e.g., antimicrobial properties), whereas NBD-Cl itself is non-fluorescent until derivatization .

NBD-Phosphatidylethanolamine (NBD-PE)

- Structural Difference: NBD-PE incorporates NBD-Cl via alkylation of phosphatidylethanolamine’s amino group.

- Reactivity : Fluorescence is quenched in aqueous environments but restored upon integration into lipid bilayers, a property exploited in membrane dynamics research. This contrasts with NBD-Cl’s direct fluorescence upon reaction with small molecules .

- Applications : Specialized for lipid bilayer imaging, unlike NBD-Cl’s broader use in small-molecule detection .

Comparison with Non-Benzofurazan Electrophiles

- Example : N-Ethylmaleimide (NEM) and This compound (NBD-Cl).

- Applications : NBD-Cl is preferred for fluorescent labeling in live-cell imaging, while NEM is used for irreversible thiol blocking in proteomics .

Data Tables

Table 1. Comparison of Electrophilic Reagents

Table 2. Fluorescence Properties of NBD-Cl and Derivatives

Key Research Findings

- Enzyme Inhibition : NBD-Cl selectively modifies tyrosine residues in mitochondrial ATPase, irreversibly inhibiting activity ($ k_{\text{inact}} = 0.12 \, \text{min}^{-1} $) until rescued by thiol reagents .

- Analytical Sensitivity : NBD-Cl derivatization enables detection of gabapentin in serum at 0.1 ng/mL, outperforming UV-based methods by 100-fold .

- Electrophilicity vs. Utility : Despite Cl-DNBF’s higher electrophilicity, NBD-Cl remains preferred in bioanalytics due to its optimal balance of reactivity and fluorescence stability .

Biological Activity

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a compound that has garnered significant interest due to its diverse biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

NBD-Cl is a fluorescent derivative of benzofurazan, characterized by its strong fluorescence properties, which make it useful as a labeling agent in various biochemical assays. The compound undergoes nucleophilic substitution reactions, particularly with thiols, which are prevalent in biological systems. This reactivity allows NBD-Cl to form stable conjugates with proteins containing cysteine residues, enabling the study of protein interactions and dynamics in live cells .

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 201.67 g/mol |

| Melting Point | 135-137 °C |

| Solubility | Soluble in DMSO |

| Fluorescence Emission | 520 nm (excitation at 380 nm) |

Biological Activities

- Antileukemic Activity : NBD-Cl has demonstrated antileukemic properties in various studies. It has been reported to inhibit the growth of leukemia cells through mechanisms that involve the induction of apoptosis and cell cycle arrest .

- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes, including pyridine nucleotide transhydrogenase in Escherichia coli, which is crucial for cellular energy metabolism . This inhibition can lead to significant metabolic disruptions in bacterial cells.

- Fluorescent Labeling : NBD-Cl is extensively used for labeling amines in biological samples due to its high sensitivity and selectivity. It forms fluorescent derivatives that can be detected using spectrophotometric methods, facilitating the quantification of amine-containing compounds in various biological matrices .

Case Studies

- Case Study 1: Antileukemic Effects : A study investigated the effects of NBD-Cl on human leukemia cell lines. Results indicated that treatment with NBD-Cl led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that NBD-Cl could be a potential candidate for further development as an antileukemic agent .

- Case Study 2: Enzyme Inhibition : Research focusing on the inhibition of pyridine nucleotide transhydrogenase revealed that NBD-Cl effectively inhibited enzyme activity, leading to altered metabolic profiles in treated E. coli cells. This finding highlights the potential use of NBD-Cl as a tool for studying metabolic pathways in bacteria .

Applications in Research

- Biochemical Assays : Due to its fluorescent properties, NBD-Cl is widely used in biochemical assays for detecting thiols and other nucleophiles in biological samples.

- Drug Development : The compound's ability to inhibit specific enzymes makes it a valuable lead compound for developing new therapeutic agents targeting metabolic diseases and cancers.

- Environmental Monitoring : NBD-Cl has been employed as a reagent for detecting amines in environmental samples, showcasing its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What is the mechanism of NBD-Cl in detecting functional groups (-OH, -NH2, -SH) in spectrofluorimetric assays?

NBD-Cl reacts with nucleophilic groups to form fluorescent adducts. For example, in borate buffer (pH 9.0), it derivatizes amines or thiols, producing yellow fluorophores measurable at excitation/emission wavelengths (e.g., 470/535 nm). The reaction involves nucleophilic substitution at the chloro position, forming stable derivatives .

Q. What are the standard protocols for pre-column derivatization using NBD-Cl in HPLC analysis?

- Step 1: Extract the target analyte (e.g., fluoroquinolones, topiramate) from biological matrices (e.g., serum) via liquid-liquid extraction.

- Step 2: React with NBD-Cl (1.0 mL optimal concentration) in borate buffer (pH 7.6–9.0) at 60–75°C for 30–45 minutes .

- Step 3: Dilute with ethanol or mobile phase and inject into HPLC. Detection limits as low as 0.29 ng mL⁻¹ are achievable .

Q. How do pH and temperature affect NBD-Cl derivatization efficiency?

- pH: Optimal derivatization occurs at pH 8.5–9.0 (borate buffer), balancing nucleophilicity of target groups and reagent stability. Lower pH reduces reaction rates .

- Temperature: Heating at 60–75°C for 30–45 minutes maximizes fluorescence intensity. Higher temperatures risk degradation .

Advanced Research Questions

Q. How can cross-reactivity of NBD-Cl with non-target nucleophiles in complex matrices be mitigated?

- Use selective extraction methods (e.g., solid-phase extraction) to isolate analytes.

- Optimize reaction time and temperature to favor target group reactivity (e.g., -NH2 over -OH).

- Validate specificity via blank matrix tests and interference studies with common adjuvants (e.g., excipients, plasma proteins) .

Q. What experimental strategies resolve contradictions in recovery rates across NBD-Cl-based assays?

- Statistical validation: Compare intra-/inter-day precision (RSD < 2%) and accuracy (recovery 97–101%) using spiked samples .

- Method calibration: Employ internal standards (e.g., fluoxetine) to normalize matrix effects .

- Cross-method validation: Validate against established techniques (e.g., LC-MS) to identify systematic biases .

Q. How does NBD-Cl’s electrophilic character influence its specificity in protein labeling?

NBD-Cl’s C-6 position exhibits high electrophilicity, enabling reactions with tyrosine residues (e.g., in mitochondrial ATPase). However, this may lead to nonspecific labeling. Strategies include:

- pH control: Use pH 7–8 to favor tyrosine modification over cysteine.

- Ligand protection: Pre-incubate proteins with substrates (e.g., ATP) to shield active sites .

Q. Methodological Optimization

Q. What computational tools validate NBD-Cl’s molecular interactions in DFT studies?

- DFT calculations: Use Gaussian software with B3LYP/6-311+G(d,p) basis sets to model UV-Vis spectra and vibrational modes.

- NBO analysis: Confirm charge transfer interactions between NBD-Cl and target molecules (e.g., amines) .

Q. How are fluorescence quenching or matrix effects addressed in plasma-based assays?

Properties

IUPAC Name |

4-chloro-7-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHBXJSNZCFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064995 | |

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-89-0 | |

| Record name | NBD-Cl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nbd chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,1,3-Benzoxadiazole, 4-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-7-NITROBENZOFURAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF2794IRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.